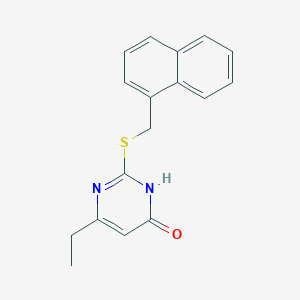

6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-2-14-10-16(20)19-17(18-14)21-11-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2,11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEKRLCASLUHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323286 | |

| Record name | 4-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677329 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

899743-88-5 | |

| Record name | 4-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base such as potassium carbonate.

Attachment of the Naphthalen-1-ylmethylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with naphthalen-1-ylmethylthiol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives of the pyrimidinone ring.

Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related pyrimidinone derivatives reveals key differences in substituents, synthetic routes, and biological activities:

Notes:

- Anticonvulsant Activity : Ethyl/methyl substituents at position 6 and arylthio groups at position 2 correlate with CNS activity, as seen in 6-methyl-2-((2-oxo-2-arylethyl)thio) derivatives (ED₅₀: 30–50 mg/kg in MES test) .

- Antiviral Potential: The naphthalene group in the target compound may enhance binding to hydrophobic pockets in viral enzymes, similar to triazole-containing analogues targeting HIV-1 .

- Synthetic Efficiency : Methyl/ethyl substitution at position 6 allows high-yield alkylation (75–90%) , whereas bulkier naphthalene groups may require optimized conditions.

Physicochemical Properties

- Solubility: Smaller substituents (e.g., methyl, amino) improve water solubility, while naphthalene or aryl groups reduce it. For example, 6-methyl-2-arylaminopyrimidinones are insoluble in water but soluble in DMF/dioxane , whereas the target compound likely exhibits even lower aqueous solubility.

- Thermal Stability: Thieno[2,3-d]pyrimidinones (e.g., 3-ethyl-2-mercapto-6-methyl derivatives) show high melting points (>250°C) due to fused aromatic systems , suggesting that the target compound’s stability may depend on the naphthalene-thioether conformation.

Key Research Findings

Anticonvulsant Derivatives: 6-Methyl-2-arylaminopyrimidin-4(3H)-ones demonstrate potency comparable to phenobarbital, with ED₅₀ values of 25–45 mg/kg in maximal electroshock (MES) tests. Substituents like 3-CF₃ or 4-Br on the aryl ring enhance activity .

HIV-1 Inhibitors: 2-((1-Triazolyl)methylthio)-6-(naphthalenylmethyl)pyrimidinones inhibit HIV-1 reverse transcriptase with IC₅₀ values of 0.8–2.1 µM, highlighting the importance of hydrophobic interactions .

Synthetic Accessibility: Alkylation of 2-thioxopyrimidinones with methyl/ethyl halides proceeds efficiently (75–90% yield) under mild conditions, whereas bulkier substituents (e.g., naphthalenylmethyl) may require longer reaction times or elevated temperatures .

Biological Activity

6-Ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one, with the CAS number 899743-88-5, is a compound belonging to the pyrimidinone class. Its unique structure, characterized by an ethyl group at the 6-position and a naphthalen-1-ylmethylthio group at the 2-position, suggests potential biological activities that have garnered interest in various scientific fields, particularly in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 296.4 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂OS |

| Molecular Weight | 296.4 g/mol |

| CAS Number | 899743-88-5 |

The biological activity of 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction may lead to inhibition or activation of these targets, resulting in various biological effects. The exact mechanisms remain to be fully elucidated but are hypothesized to involve modulation of signaling pathways relevant to cancer and microbial resistance.

Anticancer Properties

Research indicates that pyrimidinone derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one can inhibit cell proliferation across various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells.

A comparative analysis of IC50 values for similar compounds shows a trend where modifications to the pyrimidine structure can enhance antiproliferative activity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6-Ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one | TBD | TBD |

| 2-(Naphthalen-1-ylmethyl)thio pyrimidinone | ~10 | HeLa |

| 6-Methyl derivatives | ~15 | A549 |

These findings indicate that the presence of specific functional groups, such as the naphthalene moiety and ethyl substitution, enhances the compound's ability to inhibit cancer cell growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that similar pyrimidine derivatives exhibit activity against various bacterial strains, potentially functioning through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Study on Anticancer Activity : A recent study explored a series of pyrimidine derivatives, including those structurally related to 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one. The results indicated that modifications at the ethyl position significantly impacted cytotoxicity against MDA-MB-231 cells, suggesting a structure–activity relationship that could guide future drug development efforts .

- Antimicrobial Evaluation : Another research effort evaluated several naphthalene-containing pyrimidines for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Compounds exhibited varying degrees of inhibition, with some derivatives showing promise as lead candidates for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.